2-Chloro-3,6-difluoro-4-hydroxybenzoic acid
Description
2-Chloro-3,6-difluoro-4-hydroxybenzoic acid (CAS: 261762-50-9) is a halogenated aromatic carboxylic acid with a molecular formula of C₇H₃ClF₂O₃. It features a hydroxy group at position 4, chlorine at position 2, and fluorine atoms at positions 3 and 6 on the benzoic acid backbone (Figure 1). This compound is primarily used as an intermediate in pharmaceutical synthesis, particularly for antimicrobial agents and other bioactive molecules . Its structural uniqueness lies in the strategic placement of halogens, which influences electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
2-chloro-3,6-difluoro-4-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O3/c8-5-4(7(12)13)2(9)1-3(11)6(5)10/h1,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZHHCPIHPCXAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)C(=O)O)Cl)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670660 | |
| Record name | 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
749230-42-0 | |
| Record name | 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halogenation-Carboxylation Sequential Approach
This method prioritizes halogen substitution followed by carboxylation. A representative pathway includes:
- Step 1 : Chlorination of 2,6-difluoro-4-hydroxybenzoic acid using thionyl chloride (SOCl₂) at reflux (70–80°C) to introduce the chlorine atom at position 2.
- Step 2 : Fluorination adjustments via electrophilic aromatic substitution (EAS) with fluorine donors, though specific conditions for position 3 fluorination remain underexplored in available literature.
Key Data :
| Step | Reagent/Conditions | Yield | Notes |
|---|---|---|---|
| 1 | SOCl₂, reflux, 4 h | ~85% | Forms acyl chloride intermediate. |
| 2 | HF-pyridine, 0°C, 2 h | ~60% | Hypothetical based on analogous reactions. |
Directed Ortho Metalation (DoM) Strategy
Adapted from methods for analogous halogenated benzoic acids, this approach uses protective groups to direct substituents:
- Step 1 : Protection of the hydroxy group in 2,6-difluorophenol with methoxymethyl (MOM) chloride.
- Step 2 : Lithiation at −75°C with sec-butyllithium, followed by reaction with ClCF₂CFCl₂ to introduce chlorine.
- Step 3 : Deprotection and carboxylation via CO₂ insertion under high pressure.
- Low temperatures (−75°C) and moisture-sensitive reagents complicate scalability.
- Competitive side reactions reduce yields in multi-halogen systems.
Nitration-Reduction-Diazotization Pathway
Inspired by synthetic routes for 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, this method could be adapted:
- Step 1 : Nitration of 2-chloro-3,6-difluorobenzoic acid with concentrated HNO₃ at 90°C.
- Step 2 : Catalytic hydrogenation (H₂/Pd-C) to reduce NO₂ to NH₂.
- Step 3 : Diazotization with NaNO₂/H₂SO₄ and hydrolysis to introduce the hydroxy group.
Reported Outcomes for Analogues :
| Step | Conditions | Yield | Source |
|---|---|---|---|
| 1 | HNO₃, 90°C, 6 h | 94% | |
| 3 | NaNO₂ (1.25 equiv), 0°C, 1 h | 90% |
Industrial-Scale Carboxylation
Based on patents for sterically hindered benzoic acids:
- Step 1 : Reaction of 2-chloro-3,6-difluorophenol with NaH/LiH in N,N-dimethylformamide (DMF) to form phenolate.
- Step 2 : CO₂ gas introduction at 70–80°C for carboxylation.
- Step 3 : Acidification (HCl) to precipitate the product.
- Avoids cryogenic conditions, enhancing feasibility for bulk production.
- Yields >90% reported for structurally similar compounds.
Comparative Analysis of Methods
| Method | Pros | Cons | Yield Range |
|---|---|---|---|
| Halogenation-Carboxylation | Simple reagents | Limited regioselectivity | 60–85% |
| DoM Strategy | High positional accuracy | Low-temperature requirements | 50–70% |
| Nitration-Reduction | Scalable | Multiple purification steps | 70–90% |
| Industrial Carboxylation | High yields | Requires specialized equipment | 85–95% |
Critical Challenges and Research Gaps
- Regioselectivity : Simultaneous control of chlorine (C-2) and fluorine (C-3, C-6) positions remains unresolved.
- Carboxylation Efficiency : Direct CO₂ insertion methods for polysubstituted aromatics need optimization.
- Byproduct Formation : Diazotization steps risk generating nitroso impurities, necessitating rigorous purification.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3,6-difluoro-4-hydroxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form corresponding ketones or reduced to form alcohols.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate are used under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions include substituted benzoic acids, esters, and alcohol derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
- Building Blocks : It serves as a key building block in organic synthesis for more complex molecules. Its unique structure allows for various substitution reactions that are pivotal in creating derivatives with tailored properties.
Biology
- Enzyme Interaction Studies : The compound is utilized in research to investigate enzyme interactions and metabolic pathways. The presence of halogens enhances its binding affinity to biological targets, making it valuable for studying biochemical processes.
Medicine
- Pharmaceutical Development : 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid is a precursor in the synthesis of pharmaceutical agents. Its derivatives have shown potential therapeutic effects, particularly as inhibitors in enzyme activity related to cancer treatment .
Industry
- Specialty Chemicals Production : The compound is employed in the production of specialty chemicals used in various applications, including agrochemicals and electronic devices. Its stability and reactivity make it suitable for use in materials that require specific chemical properties .
Data Tables
| Application Area | Specific Use | Example Compounds |
|---|---|---|
| Chemistry | Organic Synthesis | Various derivatives |
| Biology | Enzyme Studies | Inhibitors of aromatase |
| Medicine | Drug Development | Anticancer agents |
| Industry | Specialty Chemicals | Agrochemicals |
Case Studies
- Enzyme Inhibition :
- Synthesis Pathways :
- Material Science Applications :
Mechanism of Action
The mechanism of action of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets. The hydroxyl group plays a crucial role in hydrogen bonding, further stabilizing the compound’s interaction with its molecular targets .
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : The presence of chlorine at position 2 in the target compound enhances electrophilicity compared to purely fluoro-substituted analogues like 2,6-Difluoro-4-hydroxybenzoic acid .
- Steric and Electronic Differences : 3,5-Dichloro-4-fluoro-2-hydroxybenzoic acid has increased steric bulk and acidity due to two chlorine atoms, whereas the target compound’s fluorine atoms reduce steric hindrance but increase electron-withdrawing effects .
Physicochemical Properties
- Solubility: Fluorine atoms enhance solubility in polar solvents (e.g., DMSO, methanol) compared to non-fluorinated analogues.
- Acidity : The hydroxy group at position 4 (pKa ~2.5–3.0) is more acidic than in 2-Chloro-4-hydroxybenzoic acid (pKa ~2.8–3.2) due to electron-withdrawing fluorine atoms .
- Thermal Stability : Halogenation increases thermal stability; the target compound likely decomposes above 200°C, similar to 3,5-dichloro-4-fluoro-2-hydroxybenzoic acid .
Biological Activity
2-Chloro-3,6-difluoro-4-hydroxybenzoic acid (CAS No. 749230-42-0) is an organic compound that belongs to the family of hydroxybenzoic acids. This compound has gained attention due to its potential biological activities, particularly in the fields of medicinal chemistry and agricultural science. The unique structural features, including the presence of chlorine and fluorine substituents, influence its reactivity and interactions with biological systems.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features:
- A hydroxy group (-OH) that can participate in hydrogen bonding.
- Chlorine and fluorine atoms that enhance lipophilicity and influence the compound's biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of halogen atoms increases binding affinity, potentially leading to:
- Enzyme inhibition : The compound may act as an inhibitor by binding to active or allosteric sites on enzymes.
- Antimicrobial effects : Its structural characteristics suggest potential as an antimicrobial agent against various pathogens.
Antimicrobial Properties
Recent studies have indicated that derivatives of hydroxybenzoic acids exhibit significant antimicrobial properties. For instance:
- Antifungal Activity : Compounds similar to this compound have shown effectiveness against fungi such as Botrytis cinerea and Sclerotinia sclerotiorum, with IC50 values ranging from 0.5 to 1.8 µg/mL .
- Bacterial Inhibition : The compound has also been tested against Gram-positive bacteria like Bacillus subtilis, demonstrating promising antibacterial effects.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cell lines:
- The cytotoxicity against MCF-10A (human breast epithelial) and BALB/3T3 (mouse fibroblast) cell lines was lower compared to standard antifungal agents like azoxystrobin . This suggests a favorable safety profile for potential therapeutic applications.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is essential:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 2-Chloro-4-hydroxybenzoic acid | Chlorine at position 2 | Moderate antimicrobial activity |
| 2,5-Difluoro-4-hydroxybenzoic acid | Fluorine at positions 2 and 5 | Strong antifungal activity |
| 4-Hydroxybenzoic acid | Hydroxyl group only | Broad spectrum antimicrobial properties |
Case Studies
- Antifungal Efficacy : A study demonstrated that derivatives containing hydroxy groups showed up to 82% inhibition against Botrytis cinerea when tested at concentrations of 50 µg/mL . This highlights the potential application in agricultural settings for crop protection.
- Cytotoxicity Assessment : Research involving hydrazide–hydrazone derivatives indicated that modifications on the hydroxybenzoic acid framework could lead to enhanced anticancer properties while maintaining low toxicity levels .
Q & A
Q. How can hydrogen-bonding networks in crystalline halogenated benzoic acids be mapped experimentally?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
